7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride
CAS No.: 1427195-12-7
Cat. No.: VC2883518
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride - 1427195-12-7](/images/structure/VC2883518.png)
Specification
CAS No. | 1427195-12-7 |
---|---|
Molecular Formula | C9H14Cl2N2O |
Molecular Weight | 237.12 g/mol |
IUPAC Name | 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H |
Standard InChI Key | MHJIYEJMKQQWFY-UHFFFAOYSA-N |
SMILES | COC1=NC=C2CCNCC2=C1.Cl.Cl |
Canonical SMILES | COC1=NC=C2CCNCC2=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride belongs to the naphthyridine family, which is characterized by its fused ring structure containing nitrogen atoms. This compound is a derivative of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, with the addition of two hydrochloride ions, making it a dihydrochloride salt. The formation of the dihydrochloride salt significantly alters the compound's physicochemical properties compared to its parent compound, particularly enhancing its water solubility, which is a common characteristic of hydrochloride salt forms. The structural backbone consists of a partially reduced naphthyridine ring system with a methoxy substituent at position 7, creating a unique chemical entity with potential bioactive properties.
Registry and Identification Data
The compound is uniquely identified through various systematic nomenclature systems and registry numbers as detailed in Table 1.
Table 1: Identification Parameters of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride
Physicochemical Properties
Basic Physical Properties
The physicochemical profile of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride, outlined in Table 2, demonstrates characteristics typical of dihydrochloride salts of heterocyclic compounds. Its molecular weight of 237.12 g/mol places it in the small molecule category, making it potentially suitable for various pharmaceutical applications where favorable pharmacokinetic properties are required . The compound exists as a solid at standard temperature and pressure, which is consistent with similar dihydrochloride salt forms of heterocyclic compounds. The presence of two hydrochloride moieties significantly impacts its solubility profile, enhancing dissolution in polar solvents compared to its free base form.
Table 2: Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride
Structural Analysis
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride features several key elements that contribute to its chemical behavior and potential biological activity. The naphthyridine core consists of two fused six-membered rings with nitrogen atoms at positions 2 and 6, creating a heterocyclic system with distinct electronic properties. The methoxy group at position 7 introduces polarity and potential hydrogen bond acceptor capability, which may influence interactions with biological targets. The tetrahydro nature indicates partial saturation of the ring system, specifically affecting positions 1, 2, 3, and 4, which alters the conformational flexibility and three-dimensional shape of the molecule compared to fully aromatic naphthyridine systems.
Synthesis and Preparation
General Synthetic Routes
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride typically involves a multi-step process beginning with the preparation of the parent compound, followed by salt formation. The general synthetic pathway typically includes the reaction of the free base form (7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine) with hydrochloric acid to form the dihydrochloride salt. This salt formation process enhances water solubility and can provide a more stable form of the compound for storage and handling purposes. The resulting dihydrochloride salt can be purified through crystallization or other methods to achieve the desired level of purity for research applications.
Chemical Reactivity and Stability
Stability Considerations
Biological and Pharmaceutical Relevance
Related Compounds with Established Activities
Related compounds in the naphthyridine family have demonstrated various biological activities worth noting for contextual understanding. For example, 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides have been investigated for PET imaging of metabotropic glutamate receptor 2, highlighting the potential of naphthyridine derivatives in neuroimaging applications . Additionally, compounds with structural similarities to 7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (which contains a different core structure but similar substituent patterns) have been reported to exhibit various bioactivities . These related bioactive compounds provide context for potential future investigations into the specific biological properties of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride.
Research Applications
Current Research Uses
Comparison with Structurally Related Compounds
Structure-Activity Relationship Considerations
Comparing 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride with structurally related compounds provides valuable insights into structure-activity relationships. The parent compound, 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, shares the same carbon-nitrogen skeleton but lacks the two hydrochloride ions, which would significantly affect its solubility profile and potential interactions with biological systems . Similarly, variations in the position of the methoxy substituent or the degree of saturation in the ring system would be expected to alter the compound's three-dimensional structure and electronic properties, potentially leading to different biological activities or chemical reactivities.
Comparison with Other Naphthyridine Derivatives
Table 3: Comparison of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride with Related Compounds
Compound | Key Structural Differences | Potential Impact on Properties |
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7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (Parent compound) | Lacks two HCl molecules | Lower water solubility, different crystalline properties |
Ethyl 4-(2-fluoro-4-methyphenyl)-7-((2-methoxypyridin-4-yl)methyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate | Contains additional substituents including ethyl carboxylate and fluorophenyl groups | More complex structure, different lipophilicity and binding properties |
7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Different heterocyclic core (pyrido[3,4-b]indole vs. naphthyridine) | Different electronic distribution and potential biological targets |
This comparative analysis highlights how structural modifications to the basic naphthyridine scaffold can result in compounds with potentially diverse properties and applications .
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